[Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
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Overview
Description
[Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an isopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides under basic conditions.
Formation of the Amino-Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the amino group, potentially converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the amino group, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, [Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility allows it to be incorporated into different industrial processes, enhancing the properties of the final products.
Mechanism of Action
The mechanism of action of [Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring and amino-acetic acid moiety are key functional groups that enable binding to enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Amino-Acetic Acid Derivatives: Compounds like glycine and alanine derivatives have similar amino-acetic acid moieties and are used in similar applications.
Uniqueness
What sets [Isopropyl-(®-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid apart is the combination of the isopropyl group, pyrrolidine ring, and amino-acetic acid moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[(3R)-1-methylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGGMYPCMSDBS-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@@H]1CCN(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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